Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester
Description
Structural Characterization and Nomenclature
Systematic IUPAC Nomenclature and Synonym Validation
The compound’s IUPAC name, (4-ethoxyphenyl) 4-pentylcyclohexane-1-carboxylate , is derived from its structural components:
- Cyclohexane-1-carboxylate : Indicates a cyclohexane ring with a carboxylate group at position 1.
- 4-Pentyl : A pentyl substituent at position 4 of the cyclohexane ring.
- 4-Ethoxyphenyl : An ester group linking the cyclohexane carboxylate to a phenyl ring substituted with an ethoxy group at position 4.
Synonyms include:
| Synonym | Source |
|---|---|
| 4-Ethoxyphenyl 4-pentylcyclohexanecarboxylate | PubChem, Chemsrc |
| DTXSID7070566 | EPA DSSTox |
| MFCD22125200 | PubChem |
These names align with the compound’s ester functional group and substituent positions.
Molecular Geometry and Conformational Analysis
The cyclohexane ring adopts a chair conformation to minimize steric strain, with the pentyl group occupying an equatorial position to avoid 1,3-diaxial interactions. The ester group at position 1 and the 4-pentyl substituent are trans to each other, as inferred from analogous trans-4-alkylcyclohexane carboxylates in liquid crystal studies.
Key geometric features :
Crystallographic Data and Stereochemical Considerations
Direct crystallographic data for this compound are unavailable in public databases. However, stereochemical trends from homologous trans-4-alkylcyclohexane carboxylates suggest:
Spectroscopic Fingerprinting
FT-IR Analysis
Key observations :
- Ester carbonyl : Strong absorption near 1735 cm⁻¹, typical of esters.
- Aromatic C-O : Ethoxy group contributes to peaks around 1250 cm⁻¹.
NMR Spectroscopy
| Region (δ, ppm) | Assignment | Integration |
|---|---|---|
| 0.8–1.0 | Pentyl CH₃ | 3H (triplet) |
| 1.2–1.8 | Pentyl CH₂ | 8H (multiplet) |
| 4.0–4.2 | Ethoxy OCH₂ | 2H (quartet) |
| 6.8–7.0 | Aromatic protons (para-substituted) | 2H (doublet) |
Notable signals :
- Cyclohexane protons : Broad multiplets between 1.2–2.0 ppm due to ring hydrogen environments.
- Ester carbonyl : Absent in ¹H NMR but detectable via ¹³C NMR (δ ~170 ppm).
Mass Spectrometry
| m/z | Fragment | Source |
|---|---|---|
| 318.4 | [M]⁺ | Molecular ion (C₂₀H₃₀O₃) |
| 149.1 | Cyclohexanecarboxylate fragment | Loss of pentyl group |
| 121.1 | 4-Ethoxyphenyl ion | Cleavage at ester linkage |
MS/MS fragmentation :
Properties
IUPAC Name |
(4-ethoxyphenyl) 4-pentylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-3-5-6-7-16-8-10-17(11-9-16)20(21)23-19-14-12-18(13-15-19)22-4-2/h12-17H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMODHKFYZEGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6070566, DTXSID001221350 | |
| Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6070566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxyphenyl trans-4-pentylcyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001221350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67679-63-4, 67589-53-1 | |
| Record name | 4-Ethoxyphenyl 4-pentylcyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67679-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067679634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6070566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxyphenyl trans-4-pentylcyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001221350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethoxyphenyl 4-pentylcyclohexanecaroxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Representative Reaction Scheme
| Reactant 1 | Reactant 2 | Coupling Agent | Catalyst | Solvent | Temp. | Product |
|---|---|---|---|---|---|---|
| 4-pentylcyclohexanecarboxylic acid | 4-ethoxyphenol | DCC or EDCI | DMAP | DCM or THF | 20–40°C | Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester |
Data Table: Typical Reaction Conditions and Outcomes
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Molar ratio (acid:phenol) | 1:1.05 | Slight excess of phenol for complete conversion |
| Coupling agent | DCC or EDCI (1.1 eq.) | DCC most common for lab-scale synthesis |
| Catalyst | DMAP (0.1 eq.) | Enhances reaction rate |
| Solvent | DCM or THF | Anhydrous, degassed |
| Temperature | 20–40°C | Room temperature often sufficient |
| Reaction time | 12–24 hours | Monitored by TLC or HPLC |
| Typical yield | 70–90% | After purification |
| Purification method | Column chromatography | Silica gel, hexane/ethyl acetate gradient |
| Product purity | ≥98% | Confirmed by NMR, HPLC, MS |
Research Findings and Optimization
Alternative Coupling Agents:
While DCC is standard, EDCI offers similar efficiency with easier byproduct removal (water-soluble urea derivative).Solvent Choice:
Dichloromethane is preferred for its solubility profile and ease of removal, but THF can be used for better solubility of certain reactants.Catalyst Role:
DMAP significantly increases the reaction rate and yield by activating the phenol, making it a nearly universal additive in this esterification.Industrial Scale Considerations:
For large-scale production, continuous flow reactors and automated systems are employed to maintain consistent reaction conditions and improve safety and throughput.
Analytical Validation
- NMR (1H and 13C): Confirms the integrity of the ester linkage and the presence of characteristic aromatic and aliphatic signals.
- HPLC-MS: Verifies molecular weight (318.4 g/mol) and detects impurities.
- Melting Point/DSC: Used for phase purity, especially relevant for materials science applications.
Comparative Analysis with Analogous Esters
| Compound Name | Key Difference | Impact on Synthesis |
|---|---|---|
| Cyclohexanecarboxylic acid, 4-propyl-, 4-(pentyloxy)phenyl ester | Propyl vs. pentyl group | Similar esterification method |
| Cyclohexanecarboxylic acid, 4-methyl-, 4-(butoxy)phenyl ester | Methyl/butoxy vs. pentyl/ethoxy | Slightly different solubility/boiling points |
Key Notes and Best Practices
- Strictly anhydrous conditions are essential to prevent hydrolysis of the activated intermediate.
- Excess phenol helps drive the reaction to completion and is easily removed during purification.
- Monitoring by TLC or HPLC ensures optimal reaction time and minimizes side reactions.
- Column chromatography remains the gold standard for purification, particularly for research-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Amides and other ester derivatives.
Scientific Research Applications
Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then interact with various biological pathways. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Cyclohexane Ring
Alkyl Chain Length
- 4-Butyl Variant : Cyclohexanecarboxylic acid, 4-butyl-, 4-ethoxyphenyl ester (CAS 67589-47-3) has a shorter alkyl chain (C4H9), reducing molecular weight (304.42 g/mol vs. ~318 g/mol for the pentyl analog) and lipophilicity .
- 4-Hexyl Variant: Cyclohexanecarboxylic acid, 4-hexyl-, 4-cyanophenyl ester (CAS 62439-36-5) features a longer hexyl chain (C6H13), increasing molecular weight (313.43 g/mol) and hydrophobicity .
Functional Group on the Phenyl Ester
Pharmaceutical Relevance
- Anti-Diabetic Potential: Cyclohexanecarboxylic acid derivatives, such as those isolated from Phellodendron chinense (e.g., compound 10 in ), demonstrate anti-diabetic activity, suggesting possible therapeutic pathways for the target compound .
Biological Activity
Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester (CAS Number: 67679-63-4) is an organic compound classified as an ester. Its biological activity is of significant interest due to its potential applications in medicinal chemistry and its interactions with various biological pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexane ring, a carboxylic acid group, a pentyl chain, and an ethoxyphenyl group. The molecular formula is , with a molecular weight of approximately 304.43 g/mol. The unique structural characteristics contribute to its distinct chemical and biological properties.
This compound exhibits biological activity primarily through the following mechanisms:
- Hydrolysis : The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can interact with various biological pathways.
- Enzyme Interaction : The compound's structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects.
Anti-inflammatory Effects
Esters are often investigated for their anti-inflammatory properties. The hydrolyzed products of cyclohexanecarboxylic acid derivatives may interact with inflammatory pathways, suggesting a role in modulating inflammatory responses .
Case Studies and Experimental Data
- Cell Migration Inhibition : In a study examining cell migration inhibitors, compounds structurally related to cyclohexanecarboxylic acid were shown to significantly reduce the migration of cancerous cells in vitro. This suggests potential for further investigation into cyclohexanecarboxylic acid's derivatives in cancer therapy .
- Synthesis and Biological Evaluation : A synthetic approach involving the esterification of cyclohexanecarboxylic acid with phenolic compounds has been documented. This method not only enhances yield but also allows for the exploration of various functional groups that can modulate biological activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | Structure | 304.43 g/mol | Potential antitumor and anti-inflammatory effects |
| Cyclohexanecarboxylic acid, 4-methoxy-, 4-methyl-2-pentyl ester | Varies | Varies | Similar biological properties |
| Cyclohexanecarboxylic acid, 4-nitrophenyl ester | Varies | Varies | Investigated for enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester, and how can trans stereochemistry be ensured?
- Methodology : The compound is synthesized via esterification of trans-4-pentylcyclohexanecarboxylic acid with 4-ethoxyphenol. Catalytic acid (e.g., H₂SO₄) or coupling agents like DCC/DMAP are used. Trans stereochemistry is ensured by starting with a pre-isomerized trans-cyclohexane ring, confirmed via NOESY NMR to validate axial-equatorial substituent arrangements .
Q. What analytical techniques are recommended for confirming structural integrity and purity?
- Methodology :
- HPLC-MS : Quantifies purity (>98%) and detects byproducts .
- ¹H/¹³C NMR : Key signatures include the trans-cyclohexane multiplet (δ 1.2–2.1 ppm) and aryloxy protons (δ 6.8–7.2 ppm) .
- FT-IR : Confirms ester C=O stretch (~1740 cm⁻¹) and absence of carboxylic acid O-H (~2500–3500 cm⁻¹) .
Q. What purification methods isolate high-purity product from complex mixtures?
- Methodology : Flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted phenol. Recrystallization in ethanol/water enhances purity, with yields >75% .
Advanced Research Questions
Q. How do alkyl chain variations (e.g., pentyl vs. butyl) on the cyclohexane ring influence physicochemical properties?
- Methodology : Comparative studies of homologs (e.g., butyl, pentyl, hexyl) show increased hydrophobicity with longer chains (logP increases by ~0.5 per CH₂ group). Melting points decrease with chain length due to reduced crystallinity (e.g., pentyl: 85–90°C vs. butyl: 95–100°C) .
Q. What strategies minimize diastereomer formation during esterification?
- Methodology : Steric hindrance is mitigated using bulky bases (e.g., DBU) to suppress epimerization. Low-temperature reactions (<40°C) and inert atmospheres reduce racemization .
Q. How do aryloxy substituents (e.g., 4-ethoxy vs. 4-cyano) impact stability under varying pH?
- Methodology : Accelerated stability testing (40°C/75% RH, pH 1–13) reveals 4-ethoxy derivatives hydrolyze slower than 4-cyano analogs (t₁/₂ > 48 hrs at pH 7 vs. t₁/₂ ~12 hrs). Electron-withdrawing groups (e.g., CN) increase ester susceptibility to nucleophilic attack .
Q. How are data contradictions between theoretical and experimental NMR chemical shifts resolved?
- Methodology : DFT calculations (B3LYP/6-31G*) predict chemical shifts within <0.3 ppm error. Discrepancies in cyclohexane ring protons are resolved via 2D-COSY to assign coupling constants .
Q. What computational models predict crystalline packing behavior?
- Methodology : Molecular dynamics simulations (e.g., Materials Studio) align with PXRD data, showing monoclinic packing (space group P2₁/c) driven by van der Waals interactions of the pentyl chain .
Q. What discrepancies exist in reported melting points/solubility across synthetic batches?
- Methodology : Batch variations (e.g., 85–90°C mp) arise from residual solvents or polymorphs. Slurry experiments in toluene isolate the thermodynamically stable polymorph .
Methodological Considerations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
